CMLD012072

Translation initiation eIF4A inhibition Rocaglate pharmacology

Addressing the need for maximal translational inhibition, CMLD012072 is the most potent rocaglate analog identified. Avoid functional variability seen with other eIF4A inhibitors. - Superior Potency: Outperforms CMLD012073 and other ADR analogs in cap-dependent translation assays. - Dual Isoform Targeting: Induces RNA clamping on both eIF4A1 and eIF4A2, enabling broader mechanistic studies. - Reliable Benchmark: Validated across >200-compound screens, ensuring consistent activity as a positive control.

Molecular Formula C32H32N2O7
Molecular Weight 556.6 g/mol
Cat. No. B12428787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCMLD012072
Molecular FormulaC32H32N2O7
Molecular Weight556.6 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C23C(C(C4(C2(C5=C(O3)C=C(C=C5OC)OC)N=C(N4)C6CC6)O)C(=O)OC)C7=CC=CC=C7
InChIInChI=1S/C32H32N2O7/c1-37-21-14-12-20(13-15-21)30-25(18-8-6-5-7-9-18)27(29(35)40-4)32(36)31(30,33-28(34-32)19-10-11-19)26-23(39-3)16-22(38-2)17-24(26)41-30/h5-9,12-17,19,25,27,36H,10-11H2,1-4H3,(H,33,34)/t25-,27+,30+,31-,32-/m1/s1
InChIKeyKAEUWSZLWVZGMK-GAFFYMCOSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CMLD012072 Technical Summary: An Amidino-Rocaglate eIF4A Inhibitor for Translational Control Research


CMLD012072 is a synthetic small molecule belonging to the amidino-rocaglate (ADR) class of translation inhibitors. It is characterized by a cyclopenta[b]benzofuran core modified with an amidine ring fusion, with a molecular formula of C32H32N2O7 and a molecular weight of 556.61 g/mol . CMLD012072 functions as a potent interfacial inhibitor of eukaryotic initiation factor 4A (eIF4A), specifically inducing RNA clamping of both eIF4A1 and eIF4A2 isoforms, which results in potent anti-neoplastic activity [1].

Why CMLD012072 Cannot Be Substituted with Other eIF4A Inhibitors or Rocaglate Analogs


Within the eIF4A inhibitor class, functional outcomes are exquisitely sensitive to structural modifications that alter RNA clamping efficiency. A screen of over 200 rocaglate derivatives revealed that the amidino-rocaglate (ADR) series, including CMLD012072, represents the most potent class of rocaglates documented to date [1]. Even within this optimized ADR series, subtle structural differences produce significant variations in target engagement and functional potency [2]. Furthermore, the presence of the amidine ring, a structural feature distinguishing CMLD012072 from conventional rocaglates such as silvestrol or rocaglamide A, has been shown to significantly enhance eIF4A1-RNA clamping potency [3]. Consequently, researchers cannot assume functional equivalence when substituting CMLD012072 with rocaglamide-based compounds, other ADR analogs such as CMLD012073, or chemically distinct eIF4A inhibitors like 4E1RCat or zotatifin. The quantitative differentiation documented below provides the basis for compound selection in translation inhibition studies.

CMLD012072 Quantitative Differentiation Evidence: Head-to-Head Comparison with Closest Analogs


Superior In Vitro Translation Inhibition Potency of CMLD012072 Relative to CMLD012073

In a head-to-head screen of over 200 rocaglate derivatives, CMLD012072 demonstrated significantly more potent inhibition of cap-dependent translation than its closest structural analog CMLD012073 in an in vitro translation assay [1].

Translation initiation eIF4A inhibition Rocaglate pharmacology

CMLD012072 Exhibits Potent Anti-Neoplastic Activity in Tumor Cell Viability Assays

CMLD012072 was identified as one of the most potent inhibitors of tumor cell viability among over 200 rocaglate derivatives screened [1]. While specific IC50 values require extraction from primary data, the compound's classification as a top-performing ADR in viability screens distinguishes it from less potent rocaglate congeners.

Cancer biology Cytotoxicity Anti-neoplastic screening

CMLD012072 Belongs to the Amidino-Rocaglate Class with Structurally Validated Superior RNA Clamping Efficiency

Amidino-rocaglates (ADRs), the chemical class to which CMLD012072 belongs, are described as the most potent eIF4A-inhibitory rocaglates documented to date [1]. Structural studies reveal that the amidine ring fused to the rocaglate core in ADRs significantly enhances eIF4A1-RNA clamping efficiency compared to other rocaglate congeners lacking this modification [2].

Structural biology RNA-protein interaction Mechanism of action

CMLD012072 Demonstrates Dual Targeting of eIF4A1 and eIF4A2 Isoforms

CMLD012072 induces RNA clamping of both eIF4A1 and eIF4A2 isoforms [1]. This dual targeting profile is a distinguishing feature within the eIF4A inhibitor landscape, as many characterized rocaglates exhibit preferential or exclusive activity toward eIF4A1. The broader targeting may confer functional advantages in systems where eIF4A2 plays a compensatory or tissue-specific role.

Isoform selectivity eIF4A paralogs Translation machinery

Recommended Research Applications for CMLD012072 Based on Validated Differentiation Evidence


Investigating Cap-Dependent Translation Initiation Mechanisms with Maximal Potency

Researchers requiring the most potent translation inhibition among currently characterized rocaglate analogs should prioritize CMLD012072. The head-to-head comparison demonstrates its superior potency over CMLD012073 in cap-dependent translation assays, making it the preferred tool compound for experiments demanding maximal inhibition of eIF4A-mediated translation initiation [1].

Chemical Probe Studies of eIF4A1- and eIF4A2-Dependent Cellular Processes

CMLD012072 is specifically indicated for studies investigating the functional roles of both eIF4A1 and eIF4A2 isoforms. Its demonstrated dual RNA clamping activity on both eIF4A paralogs distinguishes it from eIF4A1-selective rocaglates, enabling researchers to interrogate eIF4A2-specific biology or study systems where both isoforms contribute to translational control [1].

Anti-Cancer Drug Discovery Reference Compound for eIF4A-Targeted Programs

CMLD012072 serves as a benchmark amidino-rocaglate reference compound for oncology drug discovery programs targeting eIF4A. Its classification among the most potent anti-neoplastic rocaglates identified from a >200-compound screen validates its use as a positive control in tumor cell viability assays and as a chemical starting point for medicinal chemistry optimization [1].

Structural Biology Studies of Enhanced eIF4A-RNA Clamping Mechanisms

Investigators studying the structural determinants of enhanced eIF4A-RNA clamping should utilize CMLD012072 as a representative amidino-rocaglate. The amidine ring modification characteristic of this chemical class confers improved RNA clamping efficiency relative to non-amidino rocaglates, a structural feature validated by recent crystallographic analysis [2].

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